Product packaging for 7,2'-Dihydroxy-5,8-dimethoxyflavanone(Cat. No.:CAS No. 1351338-14-1)

7,2'-Dihydroxy-5,8-dimethoxyflavanone

Cat. No.: B1149013
CAS No.: 1351338-14-1
M. Wt: 316.30534
Attention: For research use only. Not for human or veterinary use.
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Description

7,2'-Dihydroxy-5,8-dimethoxyflavanone (CAS Number: 1351338-14-1) is a high-purity flavanone compound of significant interest in natural product and pharmacological research. This compound is a natural product isolated from the herb Scutellaria barbata . With a molecular formula of C₁₇H₁₆O₆ and a molecular weight of 316.3 g/mol, it is characterized as a yellowish powder that is soluble in organic solvents such as DMSO and chloroform . As a flavonoid, it shares a structural resemblance to many bioactive natural products and is investigated for its potential antioxidant properties, which are known to help protect against oxidative stress . Research into similar dimethoxyflavone compounds has revealed various biological activities, including antifungal properties, suggesting potential avenues for this compound's application in antimicrobial discovery . Its potential anti-inflammatory effects are also of interest in dermatological and cosmetic research for applications aimed at reducing signs of aging and improving skin texture . The compound should be stored desiccated at -20°C to ensure long-term stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B1149013 7,2'-Dihydroxy-5,8-dimethoxyflavanone CAS No. 1351338-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYKCNDMHBDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of 7,2 Dihydroxy 5,8 Dimethoxyflavanone

Plant Sources and Botanical Distribution

The flavanone (B1672756) 7,2'-Dihydroxy-5,8-dimethoxyflavanone is a naturally occurring phenolic compound that has been identified in specific plant species. Its distribution is not widespread, making its isolation a targeted effort from particular botanical sources.

Research has led to the successful isolation of 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone from the ethanol (B145695) extract of Scutellaria barbata, a perennial herb distributed in Korea and southern China. nih.govacademicjournals.org This plant, belonging to the Lamiaceae family, is a known source of various bioactive compounds, including flavonoids and neo-clerodane diterpenoids. academicjournals.org The isolation of this specific flavanone adds to the extensive list of phenolic compounds identified from this plant. nih.gov The structure of the isolated compound was determined through spectroscopic analysis, and its absolute configuration (2S) was established by its circular dichroism (CD) spectrum, which showed a positive Cotton effect around 330 nm and a negative effect between 270-290 nm, a characteristic feature for 2(S)-flavanones. nih.gov

While this compound itself has been precisely isolated from Scutellaria barbata, the genus Andrographis is a rich source of its structural isomers. The plant Andrographis paniculata (Burm. f.) Wall. ex Nees, a member of the Acanthaceae family, is particularly notable for its chemical diversity. nih.gov Although direct isolation of this compound from A. paniculata is not prominently reported, the plant is known to contain several related flavanones.

Specifically, the isomer 5-Hydroxy-7,8-dimethoxyflavanone (B1148985) has been isolated from the leaves and roots of Andrographis paniculata. cymitquimica.comchemfaces.com0qy.com Another closely related isomer, 5,2'-Dihydroxy-7,8-dimethoxyflavanone , has also been reported in A. paniculata as well as in Andrographis lineata. nih.gov These compounds share the same molecular formula and core flavanone structure but differ in the placement of the hydroxyl (-OH) groups on the aromatic rings. The investigation of A. paniculata has yielded a significant number of flavonoids, including flavones, flavone (B191248) glucosides, and other 2'-oxygenated flavonoids, highlighting the plant's role as a key source of diverse flavanone structures. nih.govjst.go.jpresearchgate.net

Table 1: Occurrence of this compound and Its Isomers in Plant Species

Compound Name Plant Source(s) Family Citation(s)
2(S)-2',7-Dihydroxy-5,8-dimethoxyflavanone Scutellaria barbata Lamiaceae nih.gov
5-Hydroxy-7,8-dimethoxyflavanone Andrographis paniculata Acanthaceae cymitquimica.comchemfaces.com0qy.com

Methodologies for Extraction and Purification from Plant Matrices

The isolation of this compound and its isomers from plant material involves a multi-step process of extraction and purification. These methods are designed to separate the target compound from a complex mixture of other phytochemicals.

Chromatography is the cornerstone for the purification of flavonoids from plant extracts. iipseries.org The initial step typically involves extracting the dried and powdered plant material with a solvent. For instance, the aerial parts of Scutellaria barbata were extracted with ethanol to create the crude extract from which 2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone was later isolated. nih.govacademicjournals.org

Following extraction, various chromatographic techniques are employed for separation and purification:

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Adsorbents like silica (B1680970) gel, polyamide powder, or Sephadex are commonly used. auctoresonline.org

Sephadex LH-20 Chromatography: This method is particularly effective for separating compounds with very similar structures, as it works through a combination of molecular filtration and adsorption chromatography. rsc.org It is frequently used in the purification of flavonoids.

High-Performance Liquid Chromatography (HPLC): HPLC, especially in its preparative (Prep-HPLC) and semi-preparative formats, is a high-resolution technique crucial for the final purification of compounds to a high degree of purity. nih.govscielo.br Reversed-phase (RP-HPLC) columns are often utilized for the separation of flavonoids. auctoresonline.orgrsc.org

A typical isolation strategy might involve initial extraction with a solvent like methanol (B129727) or ethanol, followed by partitioning with solvents of varying polarity. The resulting fractions are then subjected to a series of chromatographic steps, such as column chromatography on silica gel, followed by purification on a Sephadex LH-20 column, and a final polishing step using preparative HPLC to yield the pure compound. rsc.org

Table 2: Common Chromatographic Techniques for Flavanone Isolation

Technique Stationary Phase/Column Purpose Citation(s)
Column Chromatography Silica gel, Polyamide, Magnesol Initial fractionation of crude extract auctoresonline.org
Gel Permeation Chromatography Sephadex LH-20 Separation of similar compounds rsc.org
Medium Pressure Liquid Chromatography (MPLC) Various Isolation of natural compounds auctoresonline.org

Chemodiversity of Flavanones in Relevant Plant Genera

The genera Scutellaria and Andrographis are characterized by a remarkable diversity of flavonoids, with flavanones being a significant subgroup.

The genus Scutellaria is exceptionally rich in flavonoids, with over 301 different types, including flavones, flavanones, flavonols, and chalcones, having been isolated from more than 60 species. bohrium.com The flavonoid composition can vary significantly between different species and even between different parts of the same plant (e.g., roots vs. leaves). maxapress.comnih.gov Scutellaria species are particularly known for producing flavones with unusual substitution patterns, such as those lacking a 4'-hydroxyl group on the B-ring, like baicalein (B1667712) and wogonin, which are prominent in the well-known species Scutellaria baicalensis. nih.gov The diversity is driven by the evolution of specific enzymes, such as cytochrome P450s, which catalyze various hydroxylation and demethylation reactions on the flavonoid skeleton. researchgate.net

Similarly, the genus Andrographis is a prolific source of both diterpenoids and flavonoids. jst.go.jpnih.gov Chemical investigations of Andrographis paniculata have led to the identification of over 30 flavonoids. nih.gov These include various flavones, dihydroflavonols, and flavanone glucosides with uncommon oxygenation patterns. jst.go.jpresearchgate.net The presence of isomers like 5-hydroxy-7,8-dimethoxyflavanone and 5,2'-dihydroxy-7,8-dimethoxyflavanone within this genus underscores the chemodiversity and the complex biosynthetic pathways at play. cymitquimica.comnih.gov This chemical richness contributes to the wide range of biological activities associated with extracts from these plants.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2(S)-2',7-dihydroxy-5,8-dimethoxyflavanone
5-Hydroxy-7,8-dimethoxyflavanone
5,2'-Dihydroxy-7,8-dimethoxyflavanone
Baicalein
Wogonin

Biosynthesis and Metabolic Pathways of 7,2 Dihydroxy 5,8 Dimethoxyflavanone

General Flavonoid Biosynthetic Route

The biosynthesis of 7,2'-Dihydroxy-5,8-dimethoxyflavanone originates from the well-established general flavonoid pathway, a cornerstone of plant secondary metabolism. frontiersin.orgnih.gov This pathway begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through the central phenylpropanoid pathway. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. numberanalytics.com Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of this chalcone into a flavanone (B1672756), a critical branching point in the pathway. numberanalytics.com For this compound, the precursor flavanone would be naringenin (B18129).

From this flavanone core, a series of tailoring reactions, including hydroxylation, methylation, glycosylation, and acylation, generate the vast diversity of flavonoid structures found in nature. numberanalytics.com Key enzymes such as Flavanone 3-hydroxylase (F3H) , Flavonoid 3'-hydroxylase (F3'H) , and Flavonol Synthase (FLS) further modify the flavanone backbone to produce other flavonoid classes like dihydroflavonols and flavonols. mdpi.com

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org
Chalcone Synthase CHS Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. numberanalytics.com
Chalcone Isomerase CHI Catalyzes the cyclization of chalcone to a flavanone (e.g., naringenin). numberanalytics.com
Flavanone 3-hydroxylase F3H Hydroxylates flavanones at the C3 position. nih.gov
Flavonoid 3'-hydroxylase F3'H Hydroxylates the B-ring of flavonoids at the C3' position. nih.gov
Dihydroflavonol 4-reductase DFR Reduces dihydroflavonols to leucoanthocyanidins. mdpi.com

Proposed Enzymatic Steps for Methoxylation and Hydroxylation in this compound Formation

The specific structure of this compound, featuring hydroxyl groups at positions 7 and 2' and methoxy (B1213986) groups at positions 5 and 8, suggests a series of specific enzymatic modifications to a precursor flavanone. While the exact sequence is not definitively established for this compound, a proposed pathway can be inferred from known flavonoid-modifying enzymes.

The formation likely begins with the flavanone naringenin (5,7,4'-trihydroxyflavanone). The unique substitution pattern of the target compound requires several key enzymatic steps:

Hydroxylation at C-8: An enzyme such as Flavone (B191248) 8-hydroxylase (F8H) could introduce a hydroxyl group at the C-8 position of the A-ring. nih.gov

Hydroxylation at C-2': The hydroxylation of the B-ring at the 2' position is a less common modification. This step would be catalyzed by a specific cytochrome P450-dependent monooxygenase with regioselectivity for the C-2' position.

O-Methylation at C-5 and C-8: The hydroxyl groups at the C-5 and C-8 positions are subsequently methylated. This reaction is catalyzed by Flavonoid O-methyltransferases (FOMTs) , which use S-adenosyl-methionine (SAM) as a methyl donor. nih.gov The O-methylation of flavonoids is a crucial decoration that alters their chemical properties, such as liposolubility. nih.gov It is plausible that one or more specific FOMTs are responsible for the methylation at these positions.

Dehydroxylation or alternative precursor for the B-ring: The final structure has a hydroxyl group at C-2' but lacks the common C-4' hydroxyl group found in naringenin. This suggests either a dehydroxylation event or that the biosynthesis begins with a different chalcone precursor that already lacks the 4'-hydroxyl group.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.orgoup.com These proteins often form a ternary complex known as the MBW complex (MYB-bHLH-WD40), which binds to the promoters of flavonoid structural genes to activate their expression. frontiersin.orgoup.com

The flavonoid pathway is often divided into early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). mdpi.comnih.gov

EBGs , such as CHS, CHI, and F3H, are involved in the synthesis of common precursors for various flavonoid classes. Their regulation is often handled by a specific subset of R2R3-MYB transcription factors that may act independently of the full MBW complex. frontiersin.orgmdpi.com

LBGs , such as DFR and ANS, are typically involved in the production of specific downstream products like anthocyanins and are regulated by the complete MBW complex. frontiersin.orgnih.gov

The specific expression pattern of different MYB and bHLH regulators determines which branches of the flavonoid pathway are activated in specific tissues, at particular developmental stages, or in response to environmental stimuli like light and hormones. researchgate.netnih.gov Negative regulators, also typically from the MYB family, can act as transcriptional repressors to fine-tune flavonoid accumulation. nih.govoup.com

Table 2: Key Transcriptional Regulators of Flavonoid Biosynthesis

Regulator Family Examples (from model plants) Role in Flavonoid Biosynthesis
R2R3-MYB (Activators) AtMYB11, AtMYB12, AtMYB111 Activate expression of early biosynthetic genes (EBGs) like CHS, CHI, F3H, leading to flavonol synthesis. frontiersin.org
R2R3-MYB (Activators) PAP1 (AtMYB75), PAP2 (AtMYB90) Regulate late biosynthetic genes (LBGs) for anthocyanin production as part of the MBW complex. frontiersin.org
R2R3-MYB (Repressors) AtMYB3, AtMYB4, AtMYB7 Act as transcriptional repressors of flavonoid biosynthesis, often targeting EBG expression. nih.gov
bHLH TT8, GL3, EGL3 Interact with MYB and WD40 proteins to form the MBW complex, essential for LBG regulation. frontiersin.orgnih.gov

In Vivo Metabolic Fate in Model Organisms (excluding human studies)

Data on the specific metabolic fate of this compound in model organisms is limited. However, general principles of flavonoid metabolism and studies on structurally related compounds can provide insights into its likely biotransformation.

Flavonoids that are not absorbed in the small intestine pass to the colon, where they are subjected to extensive metabolism by the gut microbiota. nih.gov This microbial metabolism often involves deglycosylation (if applicable), demethylation, and cleavage of the heterocyclic C-ring. nih.gov

A study on the microbial transformation of the related compound 7,8-dimethoxyflavone using various fungal strains provides a relevant model. nih.gov The findings demonstrate that microorganisms are capable of performing key metabolic reactions on this type of dimethoxylated flavonoid backbone.

Table 3: Microbial Metabolites of 7,8-dimethoxyflavone

Parent Compound Organism Metabolite(s) Produced Metabolic Reaction
7,8-dimethoxyflavone Mucor ramannianus 7,8-dimethoxy-4'-hydroxyflavone B-ring hydroxylation
3',4'-dihydroxy-7,8-dimethoxyflavone B-ring dihydroxylation
7,3'-dihydroxy-8-methoxyflavone Demethylation and B-ring hydroxylation
7,4'-dihydroxy-8-methoxyflavone Demethylation and B-ring hydroxylation
8-methoxy-7,3',4'-trihydroxyflavone Demethylation and B-ring dihydroxylation

Source: Adapted from Herath et al., 2009. nih.gov

This study indicates that key metabolic steps for a dimethoxyflavanone include hydroxylation of the B-ring and demethylation of the methoxy groups on the A-ring. nih.gov Following oral administration in animal models like rats or mice, it is plausible that this compound would undergo similar phase I reactions (oxidation, demethylation) in the liver, mediated by cytochrome P450 enzymes, and phase II conjugation reactions (glucuronidation, sulfation) before excretion. nih.govvup.sk The exact metabolic pattern would likely vary between species. nih.gov

Synthetic Approaches to 7,2 Dihydroxy 5,8 Dimethoxyflavanone and Its Analogues

Total Synthesis Strategies for the Core Flavanone (B1672756) Skeleton

The fundamental structure of a flavanone is the 2-phenylchroman-4-one ring system. The most prevalent and classic method for constructing this core involves the intramolecular cyclization of a 2'-hydroxychalcone (B22705) intermediate. nih.govmdpi.com This approach is biomimetic, mirroring the natural biosynthetic pathway.

The general synthesis commences with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and a corresponding benzaldehyde (B42025) to form a 2'-hydroxychalcone. nih.govmdpi.com For the synthesis of 7,2'-dihydroxy-5,8-dimethoxyflavanone, this would involve the condensation of 2',4'-dihydroxy-3',6'-dimethoxyacetophenone with 2-hydroxybenzaldehyde.

The subsequent and crucial step is the cyclization of the resulting 2'-hydroxychalcone. This can be achieved under various conditions:

Acid Catalysis: Refluxing the chalcone (B49325) in the presence of acids like sulfuric acid or hydrochloric acid in a suitable solvent such as ethanol (B145695) is a common method. rjptonline.orgresearchgate.net

Base Catalysis: Bases such as sodium acetate (B1210297) can also promote the cyclization. nih.govnih.gov

Microwave Irradiation: This technique has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. ijcrt.org

Palladium(II) Catalysis: More modern approaches utilize palladium(II) catalysts for the oxidative cyclization of 2'-hydroxydihydrochalcones, which can be formed by the reduction of the corresponding chalcones. This method offers a divergent route to both flavanones and flavones. nih.govrsc.orgsemanticscholar.org

An alternative to the chalcone cyclization route is the reaction of 4-chromones with arylboronic acids. For instance, rhodium-catalyzed 1,4-additions of phenylboronic acid derivatives to 4-chromones can yield flavanones with high enantioselectivity. mdpi.comnih.gov

Synthetic Strategy Key Intermediates Reaction Conditions Reference(s)
Chalcone Cyclization2'-HydroxychalconesAcidic (H₂SO₄/EtOH), Basic (NaOAc), or Microwave Irradiation nih.govrjptonline.orgnih.govijcrt.org
Palladium-Catalyzed Cyclization2'-HydroxydihydrochalconesPd(TFA)₂, Cu(OAc)₂ nih.govrsc.orgsemanticscholar.org
Conjugate Addition to Chromones4-Chromones, Arylboronic acidsRhodium or Palladium catalysts mdpi.comnih.gov

Regioselective Functionalization: Introducing Hydroxyl and Methoxy (B1213986) Groups

Achieving the specific 7,2'-dihydroxy-5,8-dimethoxy substitution pattern requires careful regioselective control during the synthesis of the precursors or through modification of the flavanone core.

The substitution on the A-ring (7-hydroxy, 5,8-dimethoxy) must be incorporated into the 2'-hydroxyacetophenone precursor. This would necessitate starting with a polysubstituted benzene (B151609) derivative, such as 1,2,4-trihydroxy-5,8-dimethoxybenzene, which would then need to be acylated to introduce the acetyl group at the correct position. The synthesis of such highly oxygenated acetophenones can be complex.

The introduction of the 2'-hydroxyl group on the B-ring comes from the choice of the starting benzaldehyde, in this case, 2-hydroxybenzaldehyde.

Post-cyclization modifications are also a viable strategy. For instance, O-demethylation or O-methylation can be performed on the flavanone skeleton. Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are commonly used for the selective cleavage of methoxy groups to yield hydroxyl groups. koreascience.kr Conversely, methylation of hydroxyl groups can be achieved using reagents like dimethyl sulfate. koreascience.kr

Biotransformation offers a green chemistry approach to regioselective hydroxylation. For example, certain yeast strains, such as Rhodotorula glutinis, have been shown to regioselectively hydroxylate flavonoids at the C-8 position. nih.gov While not directly demonstrated for this specific flavanone, such enzymatic methods present a potential route for introducing the C-8 hydroxyl group, which could then be methylated. O-methylation is a key reaction in the biosynthesis of diverse flavonoids, providing a branchpoint to various metabolic pathways. nih.gov

Semi-Synthesis and Derivatization from Precursors

Semi-synthetic approaches, starting from naturally abundant flavonoids, are an attractive strategy for producing analogues. This often involves modifying the substitution pattern of a readily available natural product to enhance its biological properties.

The modification of the flavanone scaffold is a common strategy to develop new therapeutic agents. researchgate.net By introducing different functional groups or heterocyclic rings, chemists aim to improve potency and selectivity for various biological targets.

For instance, a series of flavanone analogues containing a heterocyclic B-ring were synthesized and evaluated for their in vitro anticancer activity. nih.gov The synthesis involved the Claisen-Schmidt condensation of 2-hydroxy acetophenone (B1666503) with various heterocyclic aldehydes, followed by cyclization. nih.gov One compound, featuring a furan (B31954) ring, showed potent activity against several human cancer cell lines. nih.gov

In another study, flavone (B191248) analogues were synthesized by introducing additional aryl groups or by combining them with gallic acid derivatives to achieve synergistic effects, resulting in compounds with potent antioxidant and anti-inflammatory activities. scielo.br The Mannich reaction has also been employed to synthesize flavone derivatives with enhanced antibacterial activity by introducing aminomethyl groups at position 8 of the chromone (B188151) core. mdpi.com

The synthesis of flavones and flavanones with various methoxy substitution patterns has been extensively reported. These synthetic routes provide a blueprint for the potential synthesis of this compound.

One common route to flavones is the oxidative cyclization of 2'-hydroxychalcones using iodine in dimethyl sulfoxide (B87167) (DMSO). koreascience.kr Depending on the reaction conditions and the substrate, this reaction can sometimes yield a mixture of flavones, flavanones, and other related compounds. nih.gov

The synthesis of 5,7-dihydroxyflavones and their O-methylated analogues often starts from 2,4,6-trihydroxyacetophenone. koreascience.kr Through a series of protection, condensation, cyclization, and deprotection steps, various substitution patterns can be achieved. For example, 7-hydroxy-4',5-dimethoxyflavone has been synthesized through a multi-step pathway involving the use of benzyl (B1604629) protecting groups. koreascience.kr

A divergent synthesis using palladium(II) catalysis allows for the selective production of either flavones or flavanones from the same 2'-hydroxydihydrochalcone intermediate simply by choosing the appropriate oxidant. nih.govsemanticscholar.org Using molecular oxygen as the oxidant favors the formation of flavones, while using copper(II) acetate tends to yield flavanones. semanticscholar.org

Stereochemical Considerations in Synthetic Routes

The C2 position of the flavanone core is a stereocenter. While many synthetic strategies result in a racemic mixture of (2R)- and (2S)-flavanones, the biological activity of these enantiomers can differ significantly. nih.govresearchgate.net Therefore, stereoselective synthesis is crucial for pharmacological studies.

Several asymmetric methods have been developed to control the stereochemistry at the C2 position:

Chiral Catalysts: The intramolecular conjugate addition of chalcones can be catalyzed by chiral thiourea (B124793) compounds, leading to the synthesis of flavanones with high enantiomeric excess. mdpi.comnih.gov

Organocatalysis: Chiral organocatalysts have been successfully employed in the asymmetric synthesis of flavanones.

Enzymatic Resolution: Enzymes can be used to resolve racemic mixtures of flavanones or their precursors. For example, chalcone-flavanone isomerases catalyze the cyclization of chalcones to yield the (2S)-flavanone enantiomer. researchgate.net

Chiral Pool Synthesis: Starting from a chiral precursor, such as a derivative of a natural amino acid or sugar, can impart stereocontrol.

Asymmetric Metal Catalysis: Rhodium and palladium complexes with chiral ligands have been used for the enantioselective 1,4-addition of arylboronic acids to chromones, producing chiral flavanones in high yields and enantiomeric excess. mdpi.comnih.gov

It is important to note that the C2 stereocenter can be prone to epimerization under acidic, basic, or thermal conditions, which poses a challenge for both the synthesis and purification of enantiomerically pure flavanones. nih.gov

Biological Activities of 7,2 Dihydroxy 5,8 Dimethoxyflavanone in Pre Clinical Models

Anti-inflammatory Properties

The anti-inflammatory potential of this class of compounds has been evaluated through their ability to modulate key inflammatory molecules and pathways.

Inhibition of Pro-inflammatory Mediators

Based on the activity of structurally related flavanones, 7,2'-Dihydroxy-5,8-dimethoxyflavanone is anticipated to inhibit the production of several key mediators of inflammation. Studies on analogues have demonstrated a consistent pattern of reducing pro-inflammatory molecules in macrophage cell lines, such as RAW 264.7, when stimulated with lipopolysaccharide (LPS).

For instance, the analogue 5,6,4′-trihydroxy-7,3′-dimethoxyflavone was shown to suppress LPS-induced production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 cells. nih.gov Specifically, at a concentration of 32 μM, it reduced TNF-α production by 50%. nih.gov Similarly, other related flavones like 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) dose-dependently decreased the production of NO, TNF-α, and Interleukin-6 (IL-6). nih.gov Methyl derivatives of the core flavanone (B1672756) structure have also been shown to modulate the production of a range of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α in stimulated RAW 264.7 cells. nih.gov In animal models, 5,7-dimethoxyflavone (B190784), another related compound, has been found to decrease the serum and muscle levels of IL-6 and TNF-α. nih.govmedchemexpress.com

Modulation of Inflammatory Signaling Pathways

The mechanism behind the anti-inflammatory effects of these flavanones often involves the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappaB (NF-κB) pathway is a primary regulator of genes involved in the inflammatory response. nih.govnih.gov

Research on analogues suggests that they can interfere with this pathway to exert their anti-inflammatory effects. For example, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone was found to interfere with the translocation of the NF-κB p65 subunit into the nucleus, a critical step in its activation. nih.gov In vivo studies with 5,7-dimethoxyflavone in aged mice also demonstrated a downregulation of NF-κB protein expression. nih.gov The ability of flavonoids to inhibit the NF-κB pathway is a well-documented mechanism for their anti-inflammatory action, as its activation promotes the transcription of numerous pro-inflammatory genes. nih.govmdpi.com

Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Inhibitory Activities

The inhibition of the cyclooxygenase (COX) pathway, particularly the inducible COX-2 enzyme, is a key target for anti-inflammatory drugs. COX-2 is responsible for producing prostaglandins (B1171923) like Prostaglandin E2 (PGE2) at sites of inflammation. mdpi.com

Studies on various flavone (B191248) analogues have demonstrated their capacity to inhibit this pathway. For example, 7-hydroxyflavone and 7,8-dihydroxyflavone were shown to reduce PGE2 production by downregulating the messenger RNA (mRNA) expression of COX-2 in LPS-stimulated macrophages. nih.gov Likewise, 5-hydroxy-3′,4′,7-trimethoxyflavone, another related flavonoid, significantly inhibited NO production and led to a slight reduction in PGE2 levels. researchgate.net A broader investigation into 26 different naturally occurring flavonoids found that twelve of them, including flavone, kaempferol, and quercetin, effectively inhibited LPS-induced PGE2 production. mdpi.com This suggests that the flavanone structure is a promising scaffold for the development of COX-2 and PGE2 inhibitors.

Anticancer and Cytotoxic Effects

The potential of flavanones and their analogues as anticancer agents has been explored through their cytotoxic effects on various cancer cell lines and their ability to inhibit tumor growth in animal models.

In Vitro Cytotoxicity against Cancer Cell Lines

Analogues of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone have demonstrated potent cytotoxic activity against several cancer cell lines in vitro. nih.gov In one study, synthetic analogues showed significant growth inhibition against murine leukemia cells (L1210), human chronic myelogenous leukemia cells (K562), and human lung adenocarcinoma cells (A549). nih.gov One of the synthesized analogues, in particular, exhibited 2 to 7 times stronger activity than the parent compound across the tested cell lines. nih.gov

Regarding the related compound 5-hydroxy-7,8-dimethoxyflavanone (B1148985), while specific data on its activity against the KB (human oral epidermoid carcinoma) cell line is limited, other 5-hydroxy polymethoxyflavones have shown strong growth inhibitory effects against human colon cancer cells (HCT116 and HT29). nih.gov This suggests that the 5-hydroxy group plays a pivotal role in the cytotoxic activity of this class of compounds. nih.gov

Table 1: In Vitro Cytotoxicity (ED₅₀ µg/mL) of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone (I) and its Analogues (II, III, IV)

Compound L1210 K562 A549
I 3.54 4.81 5.23
II 2.11 2.15 2.54
III 0.52 1.89 1.98
IV 1.25 1.54 2.21

Data sourced from Archives of Pharmacal Research. nih.gov

Antitumor Activity in Pre-clinical Animal Models

The in vitro cytotoxic effects of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone analogues have been translated into in vivo antitumor activity. nih.gov In a pre-clinical study, these analogues were tested for their ability to inhibit the growth of Sarcoma 180 tumors in mice. The results from these animal models provide further evidence for the potential of this class of flavonoids in cancer therapy. nih.gov The study of the structure-activity relationship suggested that the antitumor effect was related to the hydrogen bond between the carbonyl group at position C-4 and the hydroxyl group at C-5 of the flavanone structure. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
5-hydroxy-7,8-dimethoxyflavanone
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone
5,6,4′-trihydroxy-7,3′-dimethoxyflavone
5,7-dimethoxyflavone
7-hydroxyflavone
7,8-dihydroxyflavone
2'-methylflavanone
3'-methylflavanone
2'-hydroxy flavanone
5-hydroxy-3′,4′,7-trimethoxyflavone
Kaempferol
Quercetin
Nitric Oxide
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)

Antioxidant Activity and Oxidative Stress Modulation

Flavonoids, a broad class of polyphenolic compounds to which this compound belongs, are recognized for their significant antioxidant properties. nih.govnih.gov Their primary mechanism of action involves scavenging free radicals and reactive oxygen species (ROS), which are key contributors to oxidative stress and cellular damage. nih.govhealthline.com This protective effect is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing the harmful molecules. nih.govmdpi.com

The antioxidant capacity of flavonoids is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.gov Beyond direct radical scavenging, flavonoids can also exert antioxidant effects by chelating transition metal ions like iron and copper, which prevents these metals from catalyzing the generation of free radicals. nih.govresearchgate.net

Furthermore, preclinical studies have shown that flavonoids can modulate the body's endogenous antioxidant defense systems. researchgate.netfrontiersin.org They can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org This dual action—directly neutralizing oxidants and bolstering cellular antioxidant defenses—positions flavonoids as potent modulators of oxidative stress. nih.govnih.gov This modulation may help protect against the development and progression of various chronic conditions linked to oxidative damage. nih.govmdpi.com

Enzyme Modulation Activities

Inhibition of Cytochrome P450 Enzymes (based on 5-hydroxy-7,8-dimethoxyflavanone)

The interaction of flavonoids with cytochrome P450 (CYP450) enzymes is a critical area of research, as these enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. Studies on flavonoid derivatives indicate that their structure significantly influences their ability to inhibit specific CYP450 isoforms. The number and position of hydroxyl and methoxy (B1213986) groups are key determinants of this inhibitory action. nih.gov

Research on a range of flavonoids has shown that specific hydroxylation and methoxylation patterns can lead to potent inhibition of enzymes like CYP1A1, CYP1A2, and CYP1B1. nih.gov For instance, while 5,7-dihydroxyflavone structures can be active inhibitors, the introduction of a hydroxyl group at the 7 and 8 positions (a feature of the related 7,8-dihydroxyflavone) has been found to markedly decrease the inhibitory affinity for CYP1B1. nih.gov This suggests that the specific arrangement of substituents on the flavanone core, such as that in this compound, would likely result in a unique and selective profile of CYP450 enzyme inhibition. The O-demethylation of methoxylated flavonoids by CYP enzymes, particularly those in the CYP1 family, can also produce active metabolites that may possess different biological activities. nih.gov

PPARγ Agonistic Activity (based on 5,4'-dihydroxy-7,8-dimethoxyflavanone)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis, making it a key target in diabetes therapy. nih.govnih.gov Research has identified certain flavonoids as natural agonists of PPARγ. nih.govresearchgate.net

A study specifically investigating 5,4'-dihydroxy-7,8-dimethoxyflavanone, a structurally similar compound, identified it as a potential partial PPARγ agonist. nih.gov This activity was demonstrated to have significant effects in preclinical models. The compound was found to induce the differentiation of pre-adipocytes into adipocytes (adipogenesis) in 3T3-L1 cells. nih.gov Furthermore, its activity led to an upregulation of adiponectin mRNA levels and enhanced insulin (B600854) sensitivity in these cells. nih.gov These findings suggest that the structural backbone shared with this compound may confer the ability to modulate PPARγ, which is a mechanism that contributes to antidiabetic effects. nih.gov

Table 1: Effects of 5,4'-dihydroxy-7,8-dimethoxyflavanone on Adipocyte Modulation

ActivityModelObserved EffectReference
PPARγ TransactivationCell-based assaysIdentified as a potential partial PPARγ agonist. nih.gov
Adipogenesis Induction3T3-L1 cellsPromoted the differentiation of pre-adipocytes. nih.gov
Gene Expression3T3-L1 cellsUpregulated adiponectin mRNA levels. nih.gov
Insulin Sensitivity3T3-L1 cellsEnhanced insulin sensitivity. nih.gov

Antimicrobial Properties (e.g., against Staphylococcus aureus and Escherichia coli for related dimethoxyflavones)

Flavonoids have been investigated for their antimicrobial properties against a wide range of pathogens, including clinically relevant bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govnih.gov The mode of action can involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. mdpi.com

The effectiveness of dimethoxyflavones, however, appears to be highly dependent on the specific chemical structure. For example, one study focusing on 3,4'-dimethoxyflavone (B1201754) identified it as an inhibitor of the ArlRS two-component system in S. aureus, which is crucial for regulating virulence. nih.gov Conversely, a study synthesizing and testing 4'-methoxy-5,7-dimethoxyflavanone found it was unable to inhibit the growth of several pathogenic bacteria, including S. aureus and E. coli. uitm.edu.my Research on metal complexes of 5-hydroxy-7,4'-dimethoxyflavone showed that the complexes possessed antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This variability highlights that the specific placement of methoxy and hydroxyl groups is a critical factor in determining the antimicrobial spectrum and potency of these compounds. nih.gov

Table 2: Antimicrobial Activity of Related Dimethoxyflavones

CompoundTarget OrganismActivity/FindingReference
3,4'-DimethoxyflavoneStaphylococcus aureusInhibitor of the ArlRS two-component virulence regulation system. nih.gov
4'-Methoxy-5,7-dimethoxyflavanoneS. aureus, E. coliUnable to inhibit pathogenic bacterial growth in the tested model. uitm.edu.my
5-Hydroxy-7,4'-dimethoxyflavone (as metal complexes)Gram-positive & Gram-negative bacteriaComplexes demonstrated antibacterial activity. nih.gov

Neuroprotective Potential (general for flavonoids from Scutellaria baicalensis)

Flavonoids isolated from the plant Scutellaria baicalensis are well-documented for their neuroprotective effects in various preclinical models of neuronal injury. nepjol.infonih.govresearchgate.net These effects are largely attributed to their potent antioxidant and anti-inflammatory properties. nih.govnih.gov The main active flavonoids in this plant, such as baicalin (B1667713) and wogonin, have demonstrated the ability to protect neurons from damage in conditions like cerebral ischemia. nepjol.infonih.gov

In animal models of stroke, flavonoids from Scutellaria baicalensis have been shown to reduce neurological impairment. nih.govscispace.com The protective mechanisms include decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and increasing the activity of the endogenous antioxidant enzyme superoxide dismutase (SOD) in brain tissue. nih.govscispace.com Furthermore, these flavonoids can protect oligodendrocytes, the cells that produce myelin, from damage induced by amyloid-beta, suggesting a potential role in neurodegenerative diseases like Alzheimer's. scirp.org Studies have also shown that these compounds can inhibit hippocampal neuronal cell death following ischemic events. nepjol.inforesearchgate.net This body of evidence suggests that flavonoids sharing structural similarities with those from Scutellaria baicalensis may possess significant neuroprotective potential. nepjol.infonih.gov

Mechanistic Investigations of 7,2 Dihydroxy 5,8 Dimethoxyflavanone S Biological Actions

Molecular Targets and Receptor Interactions

Currently, there is a notable absence of published scientific studies specifically identifying the molecular targets or receptor interactions of 7,2'-Dihydroxy-5,8-dimethoxyflavanone. Research has been conducted on a variety of other flavonoids isolated from plants like Scutellaria barbata and Andrographis paniculata, detailing their interactions with various cellular receptors and enzymes. nih.govjst.go.jp However, these findings are not directly applicable to this compound, and dedicated research is required to elucidate its specific binding partners within the cell.

Cellular Signaling Pathway Modulation

Detailed investigations into the modulation of cellular signaling pathways by this compound have not yet been reported in the scientific literature. While related flavonoids have been shown to influence pathways such as MAPK/ERK and PI3K/Akt, there is no available data to confirm if this compound engages with these or other signaling cascades. nih.gov The specific effects of this compound on intracellular signaling networks are yet to be determined.

Gene Expression Regulation

There is no specific research available on the regulation of gene expression by this compound. Consequently, its effect on the expression of genes such as adiponectin mRNA in cell lines like 3T3-L1 has not been documented. Studies on other flavonoids have demonstrated varied effects on the expression of genes related to metabolism and inflammation, but this information cannot be extrapolated to this compound without direct experimental evidence. researchgate.net

Bioavailability and Metabolism in Animal Models

The bioavailability and metabolic fate of this compound in animal models have not been investigated in published studies. Research into the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, is necessary to understand its potential systemic effects and in vivo activity. Without such studies, no data is available to be presented in this section.

Structure Activity Relationship Sar Studies of 7,2 Dihydroxy 5,8 Dimethoxyflavanone

Influence of Hydroxylation and Methoxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavanone (B1672756) core are primary determinants of its biological profile. These substitutions significantly alter properties such as solubility, lipophilicity, and the capacity for hydrogen bonding, which in turn affects absorption, metabolism, and interaction with cellular components. mdpi.comnih.gov

Hydroxylation generally enhances the biological activities of flavonoids, particularly their antioxidant capacity. nih.gov The presence of free hydroxyl groups is often crucial for scavenging free radicals. mdpi.com For instance, flavanones with hydroxyl groups on the B-ring, such as a 2'-OH, are positioned to interact with biological targets. The hydroxylation pattern on the A-ring is also critical; a 5,7-dihydroxylation pattern in flavanones has been shown to be important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the subject compound features a 7-OH group, the 5-position is methoxylated, which modifies its interaction potential compared to the more common 5,7-dihydroxyflavanones like pinocembrin. nih.gov Increasing the number of hydroxyl groups on a flavanone, particularly on the B-ring, has been demonstrated to enhance antioxidant capacity. nih.gov

Methoxylation, or the O-methylation of hydroxyl groups, leads to a reduction in the molecule's polarity and an increase in its lipophilicity. nih.gov This change can improve the compound's ability to cross cellular membranes, potentially enhancing its bioavailability and altering its intracellular localization. nih.gov Furthermore, the methylation of a hydroxyl group removes its ability to act as a hydrogen bond donor, which can fundamentally change its binding mode to a target protein. This structural modification is a key step in the biosynthesis of various plant metabolites with specialized functions, including antimicrobial activities. nih.gov The 5,8-dimethoxy substitution on the A-ring of the target compound contributes significantly to its lipophilic character.

Table 1: Effect of Hydroxyl and Methoxy Substitution on Flavanone Activity

Substitution PatternGeneral Effect on PropertiesImpact on Biological ActivityExample Compound(s)
B-ring Hydroxylation (e.g., 2'-OH, 3',4'-OH)Increases polarity; enhances hydrogen bonding ability.Often crucial for antioxidant and enzyme inhibitory activities. A greater number of -OH groups can increase potency. nih.govEriodictyol (3',4'-dihydroxylation)
A-ring Hydroxylation (e.g., 5-OH, 7-OH)Increases polarity; can form intramolecular hydrogen bond with C4-keto group (5-OH).The 5,7-dihydroxy pattern is important for certain antimicrobial activities. nih.gov The 7-OH group alone shows moderate antioxidant effects. researchgate.netPinocembrin (5,7-dihydroxyflavanone) nih.gov
A-ring or B-ring MethoxylationIncreases lipophilicity; reduces hydrogen bond donating ability.Can enhance membrane permeability and antimicrobial activity. Modifies interactions with biological targets. nih.govSakuranetin (B8019584) (7-methoxy) frontiersin.org

Impact of Flavanone vs. Flavone (B191248) Structural Differences on Activity

Flavonoids are broadly categorized based on the oxidation state of their central C-ring. A primary distinction exists between flavanones and flavones, which has significant implications for their biological activity. mdpi.com Flavanones, such as 7,2'-Dihydroxy-5,8-dimethoxyflavanone, possess a saturated C2-C3 bond in the C-ring. In contrast, flavones feature a double bond between the C2 and C3 positions. nih.gov

Table 2: Comparison of Flavanone and Flavone Structures and Activities

FeatureFlavanonesFlavones
C-Ring Structure Saturated C2-C3 bondUnsaturated C2=C3 double bond
Molecular Geometry Non-planar, more flexible B-ringLargely planar structure
Electron Conjugation Conjugation is interrupted between A and B rings. nih.govExtended π-conjugation across the molecule. researchgate.net
General Activity Trend Activity is highly dependent on 3D fit into target sites.Often exhibit stronger antioxidant activity due to extended conjugation. researchgate.net

Stereochemical Effects on Biological Potency (e.g., 2(S)-stereoisomer activity)

The C2 carbon of the flavanone skeleton is a chiral center, meaning flavanones can exist as two different stereoisomers (enantiomers): (2S) and (2R). This stereochemistry is a critical factor in determining biological potency because most biological targets, such as enzymes and receptors, are themselves chiral. slideshare.net Consequently, one enantiomer often exhibits significantly higher activity than the other due to a more favorable three-dimensional fit with its target. frontiersin.orgnih.gov

In nature, flavanones are typically biosynthesized as the (2S)-stereoisomer. frontiersin.org For example, studies on the flavanones sakuranetin and sterubin confirmed their absolute configuration as (S). nih.gov The biological activity of flavonoids has been shown to be profoundly influenced by their stereochemical configuration. researchgate.net Research on closely related flavanols demonstrated that different stereoisomers are absorbed and metabolized differently, and only one specific isomer, (-)-epicatechin, was capable of mediating a significant arterial dilation response in vivo. researchgate.net This highlights that biological effects can be highly stereospecific.

Therefore, the biological activity of this compound is expected to be dependent on its stereochemistry at the C2 position. The (2S)-enantiomer, being the naturally occurring form, is likely the more biologically active isomer, as its specific spatial orientation allows for optimal interaction with its molecular targets.

Elucidating Key Pharmacophores for Target Interactions

A pharmacophore is an abstract description of the molecular features essential for a specific biological interaction. For a flavanone like this compound, the key pharmacophoric features arise from the unique combination of its hydroxyl and methoxy groups, the flavanone core, and its stereochemistry.

Key pharmacophoric features include:

Hydrogen Bond Donors/Acceptors: The 7-OH and 2'-OH groups can act as both hydrogen bond donors and acceptors, forming critical connections within a receptor's binding site. The C4-keto group and the oxygen atoms of the methoxy groups and the C-ring ether linkage primarily act as hydrogen bond acceptors. mdpi.com

Aromatic Rings: The A and B rings provide a scaffold for hydrophobic (lipophilic) interactions with nonpolar regions of a biological target.

Lipophilic Regions: The two methoxy groups at the C5 and C8 positions significantly increase the lipophilicity of the A-ring, promoting interactions with hydrophobic pockets in target proteins and enhancing membrane permeability. nih.gov

Defined 3D Structure: The (2S) configuration at the chiral C2 center dictates the specific spatial orientation of the 2'-hydroxyphenyl B-ring relative to the chromanone (A- and C-rings) core. This precise three-dimensional arrangement is crucial for achieving a complementary fit with a chiral biological target. frontiersin.orgresearchgate.net

The combination of these features—hydrogen bonding capacity, aromatic and lipophilic regions, and a specific stereochemical orientation—defines the pharmacophore of this compound and determines its biological activity profile.

Table 3: Pharmacophoric Features of this compound

Structural FeaturePharmacophoric RolePotential Interaction Type
7-OH groupHydrogen bond donor/acceptorElectrostatic/Polar
2'-OH groupHydrogen bond donor/acceptorElectrostatic/Polar
5-OCH3 and 8-OCH3 groupsHydrophobic feature; H-bond acceptor (oxygen)Lipophilic/Hydrophobic
C4-Keto groupHydrogen bond acceptorElectrostatic/Polar
Aromatic Rings (A and B)Hydrophobic scaffoldπ-π stacking; Hydrophobic
(2S)-StereocenterDefines 3D orientation of the B-ringStereospecific binding/Chiral recognition

Advanced Analytical and Computational Methodologies for 7,2 Dihydroxy 5,8 Dimethoxyflavanone Research

Spectroscopic and Chromatographic Techniques for Purity Assessment and Quantitative Analysis

The structural integrity, purity, and concentration of a chemical compound are foundational for any subsequent biological or chemical investigation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for this purpose in flavonoid research.

High-Performance Liquid Chromatography (HPLC) is a primary method for separating components in a mixture, assessing purity, and performing quantitative analysis. For flavanones, reverse-phase HPLC using a C18 column is common. nih.gov The method's precision, accuracy, and sensitivity are crucial for determining the exact amount of the compound in a sample. nih.gov For instance, a study on compounds from Artemisia ordosica established an HPLC method to simultaneously determine 16 compounds, including several flavanones. nih.gov This method demonstrated good linearity and recovery, with relative standard deviation (RSD) values below 2.00%, confirming its suitability for quantitative evaluation. nih.gov Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity, as shown in a pharmacokinetic study of 5,7-dimethoxyflavone (B190784) where the lower limit of quantification was 2 ng/mL. nih.gov

Table 1: Example HPLC Conditions for Flavanone (B1672756) Analysis

Parameter Condition Source
Column Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 40 °C nih.gov

| Detection | UV Absorbance at 285 nm | nih.gov |

This table represents typical conditions used for analyzing various flavanones and serves as a model for developing a method for 7,2'-Dihydroxy-5,8-dimethoxyflavanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for unambiguous structure elucidation. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular framework. In flavanones, characteristic signals in the ¹H-NMR spectrum include those for the C2 proton, typically a doublet of doublets around 5.3-5.5 ppm, and the two C3 protons, which appear as distinct signals between 2.7 and 3.1 ppm. silae.it The substitution pattern on the aromatic rings is determined by the chemical shifts and coupling constants of the aromatic protons. scielo.org.bo For example, in the analysis of flavonoids from Baccharis polycephala, the structures of several flavanones were established using 1D and 2D NMR techniques along with mass spectrometry. scielo.org.bo

Table 2: Representative ¹H-NMR Data for a Flavanone Skeleton

Proton Chemical Shift (δ) Range (ppm) Multiplicity Source
H-2 5.3 - 5.5 dd silae.it
H-3ax ~3.0 dd silae.it
H-3eq ~2.8 dd silae.it
Aromatic Protons 6.0 - 8.0 Varies (s, d, m) silae.itscielo.org.bo

This table shows typical chemical shift ranges for protons in the flavanone core structure. Specific values for this compound would require experimental measurement.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is used to understand the molecular basis of a flavonoid's activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site of a target protein. For example, a study on 7,8-dihydroxyflavone (B1666355) used molecular docking to analyze its interactions with the TrkB and VEGFR2 receptors. The study identified specific amino acid residues in the binding pockets of these proteins that are crucial for the interaction. nih.gov Such analyses yield a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. nih.gov

Table 3: Example of Molecular Docking Results for 7,8-Dihydroxyflavone

Target Protein Key Interacting Residues Predicted Interaction Type Source
TrkB-D5 Lys³¹², Pro³¹³, Ala³¹⁴, Leu³¹⁵, Trp³¹⁷, etc. Not specified nih.gov

| VEGFR2 | Cys⁹¹⁷ | Hydrogen Bond | nih.gov |

This table illustrates the type of data obtained from molecular docking studies on a related flavone (B191248).

Molecular Dynamics (MD) Simulations provide insights into the movement of atoms and molecules over time. After an initial pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe fluctuations and conformational changes, confirming whether the predicted binding is stable over time. nih.gov Studies on other flavonoids have used MD simulations to suggest the formation of stable complexes between the small molecule and its protein target. nih.gov

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of a molecule. These calculations can predict various properties of this compound from first principles.

Conformational Analysis determines the most stable three-dimensional arrangement of a molecule. For flavonoids, the dihedral angle between the B-ring and the chromanone (A and C rings) system is a key conformational feature that can influence biological activity. X-ray crystallography of related flavonoids, such as 5,7-dihydroxy-6,4′-dimethoxyflavone, has revealed that the benzopyran ring system is nearly planar, with a small dihedral angle relative to the B-ring. nih.gov Quantum calculations can compute the energy of different conformations to identify the most stable (lowest energy) state.

Electronic Properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential can be calculated. These properties are critical for understanding a molecule's reactivity, stability, and potential for intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and is often correlated with antioxidant activity in flavonoids.

Network Pharmacology Approaches in Context of Flavanone Action

Network pharmacology is a systems-level approach that investigates the complex interactions between drug molecules, multiple protein targets, and biological pathways. frontiersin.org This methodology is particularly well-suited for studying natural products like flavanones, which often exert their effects by modulating multiple targets rather than a single one. nih.govresearchgate.net

The typical workflow involves:

Identifying Potential Targets: Databases are used to find known or predicted protein targets for the compound of interest.

Constructing Networks: A compound-target network is built to visualize the interactions. A protein-protein interaction (PPI) network is also constructed for these targets to understand their functional relationships. ingentaconnect.com

Pathway and Function Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the target list to identify the biological processes, cellular components, molecular functions, and signaling pathways that are most significantly affected. nih.govingentaconnect.com

This approach provides a holistic view of a compound's mechanism of action. For example, network pharmacology studies on flavonoids have been used to elucidate their multi-target mechanisms in treating inflammation, hepatic fibrosis, and anxiety. nih.govfrontiersin.orgnih.gov A study on flavonoids from Dodonea angustifolia used this method to reveal a multi-compound, multi-target strategy against inflammation. nih.govresearchgate.net

Table 4: Example of KEGG Pathway Analysis for Flavonoids in Allergic Dermatitis

Rank Pathway Name p-value Gene Count Source
1 Pathways in cancer < 0.001 35 ingentaconnect.com
2 Lipid and atherosclerosis < 0.001 22 ingentaconnect.com
3 IL-17 signaling pathway < 0.001 17 ingentaconnect.com

This table is an example from a study on total flavonoids of Hippophae, demonstrating how network pharmacology identifies key biological pathways involved in a compound's action. ingentaconnect.com

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Biological Activities

The diverse biological activities of flavonoids are well-documented, and 7,2'-Dihydroxy-5,8-dimethoxyflavanone is a promising candidate for further investigation. The specific arrangement of its functional groups may lead to unique interactions with biological targets. Future research could uncover novel therapeutic properties.

For instance, many flavonoids exhibit significant anti-inflammatory and antioxidant effects. The microbial transformation of similar compounds, such as 7,8-dimethoxyflavone, by organisms like Mucor ramannianus and Aspergillus flavus has been shown to produce various hydroxylated and methoxylated derivatives. nih.gov These metabolic processes can alter the biological activity of the parent compound, and similar studies on this compound could reveal metabolites with enhanced or novel activities.

Moreover, related methoxyflavones have demonstrated a range of pharmacological effects, including anti-obesity, anti-inflammatory, and antineoplastic properties. medchemexpress.com The compound 5,7-dimethoxyflavone (B190784), found in Kaempferia parviflora, has been shown to suppress sarcopenia by influencing protein turnover and mitochondrial biogenesis. mdpi.comnih.gov Investigating whether this compound shares these or other activities, such as antimicrobial or neuroprotective effects, would be a valuable area of research.

Design and Synthesis of Advanced Analogues with Enhanced Potency

Chemical synthesis allows for the creation of analogues of this compound with potentially improved potency and selectivity. By modifying the structure of the flavanone (B1672756), researchers can explore structure-activity relationships and develop compounds with optimized therapeutic potential.

The synthesis of related flavonoids provides a roadmap for creating analogues of this compound. For example, a concise and scalable method for synthesizing the phytoestrogen 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone has been developed, starting from commercially available 3,4-dimethoxyphenol. sysrevpharm.org This multi-step process involves key steps like Claisen rearrangement, oxidative cleavage, and aryllithium addition. sysrevpharm.org Similar synthetic strategies could be adapted to produce a variety of analogues of this compound.

Furthermore, general methods for synthesizing flavones and their derivatives, often starting from substituted acetophenones and benzaldehydes, are well-established. researchgate.netkoreascience.kr These methods can be modified to introduce different substituents on the A and B rings of the flavanone skeleton, allowing for a systematic exploration of how these changes affect biological activity. For instance, the synthesis of 5,7-dihydroxyflavones and their O-methylated analogues has been achieved from 2,4,6-trihydroxyacetophenone in a four-step process. medchemexpress.com

Elucidation of Undiscovered Biosynthetic Pathways

Understanding how this compound is produced in nature can open doors to new methods of production, such as through metabolic engineering in microorganisms or plants. The compound has been isolated from Scutellaria barbata, a medicinal herb. nih.gov A related isomer, 5,2'-Dihydroxy-7,8-dimethoxyflavanone, has been reported in Andrographis lineata and Andrographis paniculata. acs.org

The biosynthesis of flavonoids in plants involves a complex series of enzymatic reactions. By studying the genomes and transcriptomes of plants that produce this compound, researchers can identify the specific genes and enzymes responsible for its formation. This could lead to the characterization of novel enzymes with unique catalytic activities.

Additionally, studies on the microbial metabolism of flavonoids can provide insights into potential biosynthetic pathways. The biotransformation of 5,7-methoxyflavones by entomopathogenic fungi has been shown to yield various hydroxylated and demethylated products. unusa.ac.id Investigating similar transformations for this compound could help to elucidate its metabolic fate and potential for biosynthetic production.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular mechanisms underlying its activity.

For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment with the compound, providing clues about the signaling pathways it affects. Proteomics can identify the specific proteins that interact with the flavanone, and metabolomics can show how it alters the metabolic profile of a cell or organism.

The integration of these different omics datasets can provide a holistic understanding of the compound's mechanism of action. This approach has been used to study the effects of other flavonoids and could be powerfully applied to this compound to uncover its full therapeutic potential.

Role in Chemical Ecology and Plant Defense Mechanisms

Flavonoids play a crucial role in the interactions between plants and their environment. They can act as signaling molecules, attractants for pollinators, and defense compounds against herbivores and pathogens. Investigating the role of this compound in the chemical ecology of the plants that produce it, such as Scutellaria barbata, could reveal new insights into plant defense mechanisms.

For example, researchers could study whether the compound deters feeding by insects or inhibits the growth of pathogenic fungi. They could also investigate whether its production is induced by environmental stresses, such as herbivory or infection. Understanding the ecological role of this compound could lead to the development of new, environmentally friendly strategies for crop protection.

The presence of the related compound 5,2'-Dihydroxy-7,8-dimethoxyflavanone in Andrographis paniculata, a plant with a wide range of traditional medicinal uses, suggests that these types of flavonoids may contribute to the plant's defensive and therapeutic properties. acs.org

Q & A

Q. What are the natural sources of 7,2'-Dihydroxy-5,8-dimethoxyflavanone, and what methods are used for its isolation?

This flavanone has been isolated from plants in the Scutellaria and Chloranthus genera. For example, it is found in Scutellaria barbata (used in traditional medicine) and Chloranthus spicatus . Isolation typically involves ethanol extraction followed by chromatographic purification (e.g., column chromatography with silica gel or Sephadex LH-20). Solvent systems like chloroform-methanol gradients are used to separate flavonoids .

Q. What spectroscopic techniques are employed for structural characterization?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to identify hydroxyl, methoxy, and flavanone backbone signals.
  • HR-MS : High-resolution mass spectrometry to confirm molecular formula (e.g., C₁₇H₁₆O₅, MW 300.31) .
  • UV-Vis : Absorbance patterns (e.g., ~280 nm for flavanones) to distinguish from other flavonoid subclasses .

Q. What biological activities have been preliminarily reported for this compound?

While not yet validated for therapeutic use, studies suggest:

  • Antioxidant activity : Scavenging of free radicals via phenolic hydroxyl groups .
  • Anti-inflammatory potential : Inhibition of NF-κB or COX-2 pathways in in vitro models .
  • Antimicrobial properties : Activity against Gram-positive bacteria in agar diffusion assays .

Q. How should this compound be stored to ensure stability?

Store desiccated at -20°C in airtight, light-protected vials. The compound is stable under recommended conditions but may degrade under prolonged exposure to heat (>40°C) or humidity .

Advanced Research Questions

Q. What synthetic strategies are used to synthesize this compound and its analogs?

  • Chalcone cyclization : Base-catalyzed cyclization of 2'-hydroxychalcone precursors under acidic conditions.
  • Selective methylation/demethylation : Methoxy groups at positions 5 and 8 are introduced via methylating agents (e.g., dimethyl sulfate), while hydroxyl groups are protected using acetyl or benzyl groups .
  • Yield optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or ethanol) critically influence yields (~30–50% in published routes) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Compound purity : Validate purity via HPLC (e.g., ≥98% purity with C18 columns and acetonitrile-water gradients) .
  • Cell line specificity : Test across multiple models (e.g., RAW264.7 macrophages vs. HEK293T cells) .

Q. What analytical methods are recommended for quantifying this compound in plant extracts or biological matrices?

  • HPLC-UV : Use reversed-phase C18 columns with mobile phases like methanol-water (55:45, v/v) and detection at 280 nm .
  • LC-MS/MS : For enhanced sensitivity, employ MRM transitions (e.g., m/z 300.3 → 153.1 in negative ion mode) .
  • Sample preparation : Liquid-liquid extraction (ethyl acetate for plant extracts) or protein precipitation (acetonitrile for plasma) .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) affect its bioactivity?

SAR studies reveal:

  • Methoxy groups at positions 5 and 8 enhance lipid solubility and membrane permeability.
  • Hydroxyl groups at 7 and 2' positions are critical for hydrogen bonding with target enzymes (e.g., COX-2) .
  • Prenylation (adding isoprenoid chains) can improve anticancer activity but may reduce solubility .

Q. What is known about its biosynthetic pathway in source plants?

Proposed pathway in Scutellaria:

  • Phenylpropanoid pathway : Conversion of phenylalanine to cinnamic acid.
  • Chalcone formation : Coupling with malonyl-CoA via chalcone synthase (CHS).
  • Flavanone modification : Hydroxylation (CYP450 enzymes) and methylation (OMTs) at specific positions .

Q. What degradation products form under stress conditions (e.g., heat or UV exposure)?

Under thermal stress (>100°C), demethylation at position 5 or 8 generates 5,7,2'-trihydroxy-8-methoxyflavanone . UV light induces ring-opening reactions, yielding quinone intermediates .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular formulaC₁₇H₁₆O₅
Molecular weight300.31 g/mol
SolubilityDMSO, chloroform, ethyl acetate
UV λmax280 nm

Q. Table 2. Recommended HPLC Conditions

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (5 µm)Acetonitrile:Water (55:45)1.0 mL/minUV 280 nm12.3 min

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